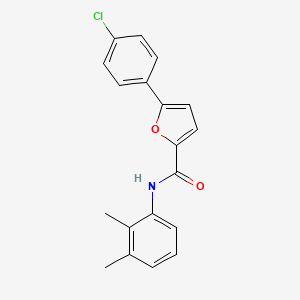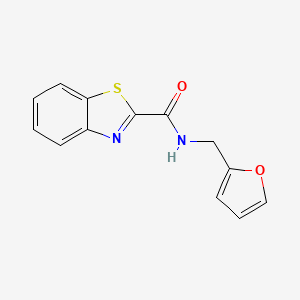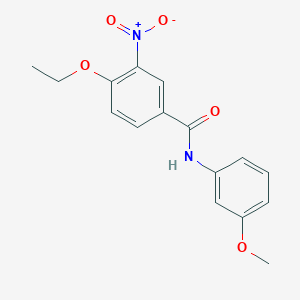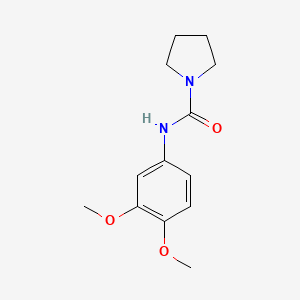![molecular formula C14H18N4O2 B5724321 N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea, also known as DPhPU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazole-based inhibitor that has been shown to have a number of interesting properties, including the ability to inhibit specific enzymes and modulate certain physiological processes. In
科学的研究の応用
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea has a number of potential applications in scientific research. One of its most promising applications is as an inhibitor of specific enzymes. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose control, making this compound a potential therapeutic agent for the treatment of diabetes.
In addition to its enzyme inhibitory properties, this compound has also been shown to modulate certain physiological processes, such as inflammation and oxidative stress. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential applications in the treatment of inflammatory diseases.
作用機序
The mechanism of action of N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea is not fully understood, but it is thought to involve the inhibition of specific enzymes and the modulation of certain physiological processes. For example, as mentioned above, this compound inhibits the activity of DPP-4, which leads to increased insulin secretion and improved glucose control. This compound has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific application and context. As mentioned above, this compound has been shown to inhibit the activity of DPP-4, which leads to increased insulin secretion and improved glucose control. This compound has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a key role in the regulation of inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for scientific research. In addition, its enzyme inhibitory and anti-inflammatory properties make it a potentially useful tool for studying specific physiological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain contexts.
将来の方向性
There are a number of potential future directions for research on N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea. One area of interest is the development of this compound-based therapies for the treatment of diabetes and other metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the regulation of inflammation and oxidative stress. Finally, there is potential for the development of new this compound derivatives with improved properties and specificity for specific enzymes and physiological processes.
合成法
The synthesis of N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea involves a multi-step process that begins with the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-[(trimethylsilyl)oxy]carbonylamine to yield the corresponding carbamate. Finally, the carbamate is deprotected using TBAF to yield this compound.
特性
IUPAC Name |
1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-12(9-16(2)14(15)20)13(19)18(17(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFAVFZNRLZNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)
![N-(tert-butyl)-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5724266.png)



![4-[(dimethylamino)methylene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5724325.png)

![N'-[(5,6-dichloro-5,6-difluorobicyclo[2.2.1]hept-2-yl)methylene]isonicotinohydrazide](/img/structure/B5724331.png)
![8-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5724337.png)
![2-[4-(3-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5724347.png)

